1H-Benzotriazole-1-methanamine, N,N'- (dithiodi-2,1-phenylene)bis- (9Cl)

Description

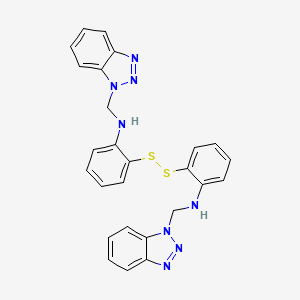

1H-Benzotriazole-1-methanamine, N,N'-(dithiodi-2,1-phenylene)bis- (9Cl) is a bis-benzotriazole derivative featuring a central dithiodi-2,1-phenylene bridge. The compound’s structure combines two benzotriazole moieties linked via a sulfur-sulfur bond within a phenylene framework. Benzotriazoles are renowned for their electron-deficient aromatic systems, which confer properties such as UV absorption, corrosion inhibition, and stability in polymer matrices .

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-2-[[2-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N8S2/c1-5-13-23-19(9-1)29-31-33(23)17-27-21-11-3-7-15-25(21)35-36-26-16-8-4-12-22(26)28-18-34-24-14-6-2-10-20(24)30-32-34/h1-16,27-28H,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVAXSQNKWJIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC=CC=C3SSC4=CC=CC=C4NCN5C6=CC=CC=C6N=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzotriazole-1-methanamine, N,N’- (dithiodi-2,1-phenylene)bis- (9Cl) typically involves the reaction of benzotriazole derivatives with methanamine in the presence of a dithiodi-phenylene linker. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1H-Benzotriazole-1-methanamine, N,N’- (dithiodi-2,1-phenylene)bis- (9Cl) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Nucleophiles like amines, thiols; often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzotriazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1H-Benzotriazole derivatives have demonstrated significant biological activities. The benzotriazole core is known for its versatility in medicinal chemistry, particularly in the development of antimicrobial agents.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit varying degrees of antibacterial and antifungal activities. For instance:

- Compounds synthesized from benzotriazole showed good to moderate activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant strains .

- The introduction of bulky hydrophobic groups in derivatives has been linked to enhanced antimicrobial potency .

Case Studies

- Antimicrobial Derivatives : A study synthesized several benzotriazole derivatives which were tested against various bacterial strains, revealing potent activity comparable to standard antibiotics like streptomycin .

- Modification Effects : The effects of positional and geometrical isomerism on the triazole moiety were analyzed, showing that linearly attached derivatives exhibited higher efficiency than angular ones .

Materials Science Applications

The unique chemical structure of 1H-Benzotriazole-1-methanamine makes it suitable for applications in materials science, particularly in corrosion inhibition and as a stabilizer for polymers.

Corrosion Inhibition

Benzotriazoles are widely used as corrosion inhibitors in metal protection. They form protective films on metal surfaces, preventing oxidation and degradation:

- Studies have shown that benzotriazole-based compounds effectively protect copper and its alloys from corrosion .

Polymer Stabilization

In polymer chemistry, benzotriazoles serve as UV stabilizers:

- They absorb UV radiation and dissipate it as heat, thereby protecting polymeric materials from photodegradation .

Environmental Applications

The environmental applications of 1H-Benzotriazole derivatives include their use in the remediation of organic pollutants.

Organic Contaminant Removal

Recent research has focused on the ability of benzotriazole compounds to facilitate the removal of organic contaminants from water bodies:

Mechanism of Action

The mechanism of action of 1H-Benzotriazole-1-methanamine, N,N’- (dithiodi-2,1-phenylene)bis- (9Cl) involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. N,N'-(Dithiodi-2,1-phenylene)bis[benzamide] (CAS 135-57-9)

- Structure : Shares the dithiodi-2,1-phenylene bridge but substitutes benzamide (-CONH₂) groups instead of benzotriazole-methanamine (-CH₂NH₂-benzotriazole) .

- Properties :

- Contrast : The benzamide’s amide groups enable hydrogen bonding, enhancing thermal stability compared to the benzotriazole-methanamine’s amine groups, which may prioritize reactivity in coordination chemistry .

b. Benzimidazole Derivatives ()

- Structure : Substitutes benzimidazole (two fused rings with NH groups) for benzotriazole (triazole ring with three nitrogens).

- Properties :

- Contrast : Benzimidazoles’ NH protons participate in stronger hydrogen bonding, whereas benzotriazoles’ electron-deficient rings favor π-π stacking and UV absorption .

c. Methylenedi-4,1-phenylene-bridged Carbamates (CAS 32022-53-0)

- Structure : Replaces dithiodi-phenylene with methylenedi-phenylene and carbamate (-O-CO-NR₂) groups .

- Properties :

- Contrast : The methylene bridge increases conformational flexibility, while the dithio bridge in the target compound may enhance rigidity and redox activity .

Physical and Chemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 1H-Benzotriazole-1-methanamine, N,N'-(dithiodi-2,1-phenylene)bis- (9Cl) | - | C₁₄H₁₂N₆S₂ | ~344.4 (estimated) | Data Unavailable | Polymer stabilizers, corrosion inhibitors (inferred) |

| N,N'-(Dithiodi-2,1-phenylene)bis[benzamide] | 135-57-9 | C₂₆H₂₀N₂O₂S₂ | 456.6 | 143–144.5 | Rubber/plastic promoter |

| 1-(1H-Benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)-N-methylethanamine | - | C₁₉H₂₀N₆ | 332.4 | Data Unavailable | Catalysis, ligands |

| Carbamic acid, N,N'-(methylenedi-4,1-phenylene)bis-, bis[2-(diethylamino)ethyl] ester | 32022-53-0 | C₂₇H₄₀N₄O₄ | 484.6 | Data Unavailable | Pharmaceuticals, surfactants |

Biological Activity

1H-Benzotriazole and its derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as potential antiviral agents. The compound 1H-Benzotriazole-1-methanamine, N,N'- (dithiodi-2,1-phenylene)bis- (9Cl) is a notable example, exhibiting significant interactions with viral helicases and other biological targets. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of 1H-Benzotriazole-1-methanamine, N,N'- (dithiodi-2,1-phenylene)bis- (9Cl) can be described as follows:

- Molecular Formula : C23H40N4

- CAS Number : 94270-86-7

- Molecular Weight : 392.61 g/mol

This compound features a benzotriazole core, which is known for its ability to chelate metal ions and interact with various biological macromolecules.

Antiviral Properties

Research has shown that derivatives of benzotriazole exhibit antiviral activity against several viruses, particularly within the Flaviviridae family. For instance, studies have demonstrated that N-alkyl derivatives of benzotriazole show significant inhibitory effects on the helicase activity of the hepatitis C virus (HCV) and West Nile virus (WNV). The most active derivatives were found to have IC50 values around 6.5 µM when tested with DNA substrates .

Table 1: Summary of Antiviral Activity

| Compound Type | Virus Type | IC50 (µM) | Substrate Used |

|---|---|---|---|

| 2-Methyl Derivative | HCV | 6.5 | DNA |

| 2-Ethyl Derivative | WNV | 7.0 | DNA |

| Hydroxyethyl Derivative | HCV | Not Active | RNA |

Cytotoxicity Studies

In cytotoxicity assays conducted on Vero and HeLa Tat cells, it was observed that N-alkyl derivatives exhibited reduced cytotoxicity compared to the parent benzotriazole compound. This suggests that modifications to the benzotriazole structure can enhance selectivity towards viral targets while minimizing toxicity to host cells .

Table 2: Cytotoxicity Results

| Compound Type | Cell Line | Cytotoxicity (IC50 µM) |

|---|---|---|

| Parent Benzotriazole | Vero | 15 |

| N-Methyl Derivative | HeLa Tat | 12 |

| N-Ethyl Derivative | Vero | 8 |

The mechanism by which benzotriazole derivatives exert their antiviral effects primarily involves inhibition of viral helicases. These enzymes are crucial for viral replication as they unwind RNA or DNA during replication processes. The presence of alkyl groups in the benzotriazole structure appears to enhance binding affinity to the helicase enzyme, thereby inhibiting its activity effectively.

Case Studies

A notable study investigated the synthesis and biological evaluation of several benzotriazole derivatives against HCV helicase. The results indicated that specific substitutions at the nitrogen positions significantly influenced both antiviral activity and cytotoxicity profiles .

Another investigation focused on the structure-activity relationship (SAR) of various benzotriazole derivatives, revealing that bulky substituents at certain positions led to increased selectivity for viral targets while reducing off-target effects in mammalian cells .

Q & A

Q. What are the key structural motifs in this compound, and how do they influence its reactivity?

The compound features a benzotriazole core, known for electron-deficient aromaticity and metal-coordinating capabilities, and a dithiodi-phenylene group with a redox-active disulfide bridge. These motifs enable applications in catalysis or as ligands. Stability requires protection of the disulfide bond from reducing agents .

Q. What synthetic strategies are recommended for introducing disulfide linkages in benzotriazole derivatives?

Oxidative coupling of thiol precursors (e.g., using H₂O₂ or I₂) is effective. Protect the triazole nitrogen during synthesis to prevent side reactions. Purification via column chromatography (as in related benzotriazole syntheses) ensures purity .

Q. How can researchers characterize the disulfide linkage using spectroscopic methods?

Raman spectroscopy identifies S-S stretches (~500 cm⁻¹). Mass spectrometry (e.g., LC-MSD-TRAP-SL) confirms molecular weight, while ¹H NMR detects protons near sulfur atoms. Cross-referencing with computed IR spectra resolves ambiguities .

Q. What spectroscopic techniques are essential for structural elucidation?

¹H/¹³C NMR (500 MHz) and FT-IR (e.g., Shimadzu IS-FTIR) are critical. For benzotriazole derivatives, NMR peaks near δ 7.5–8.5 ppm indicate aromatic protons, while IR bands at ~1450 cm⁻¹ correspond to triazole rings .

Q. How does the benzotriazole core affect coordination chemistry?

The triazole nitrogens act as Lewis bases, forming stable complexes with Cu(I) or Pd(II). Such coordination shifts UV-Vis spectra and enhances catalytic activity in cross-coupling reactions .

Advanced Research Questions

Q. How to optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for synthesizing benzotriazole ligands?

Use [Cu(CH₃CN)₄]PF₆ (0.1–1 mol%) in THF at 50°C. Excess NaN₃ or alkynes can lead to side products; monitor reaction progress via TLC. Post-synthesis, remove copper residues via EDTA chelation .

Q. How to resolve discrepancies between experimental and computational NMR data?

Discrepancies arise from solvent effects or dynamic conformations. Apply DFT calculations with explicit solvent models (e.g., PCM). Validate purity via HPLC before analysis to exclude impurities .

Q. What challenges arise in crystallizing disulfide-containing benzotriazole derivatives?

Slow evaporation from DCM/hexane (3:1) under nitrogen prevents disulfide oxidation. For X-ray diffraction, crystal size >0.2 mm is ideal. Related compounds (e.g., p-phenylenediamine derivatives) require inert atmospheres .

Q. How does the dithiodi-phenylene group influence electrochemical behavior?

Cyclic voltammetry reveals reversible S-S bond cleavage at ~−0.5 V (vs. Ag/AgCl). Use phosphate buffer (pH 7) to stabilize redox activity. Similar disulfide compounds show applications in redox-responsive materials .

Q. What orthogonal methods validate batch purity in hydrophobic benzotriazole derivatives?

Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis. For rapid assessment, TLC with iodine staining detects disulfide bonds. Consistent melting points (±2°C) confirm homogeneity .

Methodological Notes

- Synthesis : Prioritize inert conditions (N₂ atmosphere) to preserve disulfide integrity.

- Characterization : Use high-resolution mass spectrometry (HRMS) for exact mass confirmation.

- Stability : Store at −20°C in amber vials to prevent photodegradation of the benzotriazole core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.